molecular formula C11H9F2NO3S B3036465 4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 344265-37-8

4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B3036465
CAS No.: 344265-37-8
M. Wt: 273.26 g/mol
InChI Key: XLTKIDBARGZKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound characterized by the presence of a difluorophenyl group attached to a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 2,4-difluorophenyl isocyanate with a suitable thiazinane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures maintained between 0°C and 25°C to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate and purify the final product .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
  • 4-(3,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
  • 4-(2,4-Difluorophenyl)-2-ethyl-1lambda~4~,4-thiazinane-1,3,5-trione

Uniqueness

4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to the specific positioning of the difluorophenyl group, which imparts distinct chemical and biological properties. This positioning influences the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2,4-difluorophenyl)-2-methyl-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3S/c1-6-11(16)14(10(15)5-18(6)17)9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTKIDBARGZKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 2
Reactant of Route 2
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 3
Reactant of Route 3
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 4
Reactant of Route 4
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 5
Reactant of Route 5
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
Reactant of Route 6
Reactant of Route 6
4-(2,4-Difluorophenyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.